Galactose 6-(barium phosphate) Galactose 6-(barium phosphate)
Brand Name: Vulcanchem
CAS No.: 4198-47-4
VCID: VC3828422
InChI: InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6-;/m0./s1
SMILES: C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]
Molecular Formula: C6H11BaO9P
Molecular Weight: 395.45 g/mol

Galactose 6-(barium phosphate)

CAS No.: 4198-47-4

Cat. No.: VC3828422

Molecular Formula: C6H11BaO9P

Molecular Weight: 395.45 g/mol

* For research use only. Not for human or veterinary use.

Galactose 6-(barium phosphate) - 4198-47-4

Specification

CAS No. 4198-47-4
Molecular Formula C6H11BaO9P
Molecular Weight 395.45 g/mol
IUPAC Name barium(2+);[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate
Standard InChI InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6-;/m0./s1
Standard InChI Key KJWDCDDLVOHIBC-NQZVPSPJSA-L
Isomeric SMILES C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]
SMILES C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]
Canonical SMILES C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

Introduction

Chemical Identification and Nomenclature

Galactose 6-(barium phosphate) is systematically identified by its CAS Registry Number 4198-47-4 and EINECS 224-093-4 . The compound is interchangeably referred to by several synonyms, including:

  • D-galacto-Hexose 6-phosphate barium salt

  • [(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate

  • Barium 6-O-phosphonatohexose

The molecular formula C6H11BaO9P\text{C}_6\text{H}_{11}\text{BaO}_9\text{P} reflects its composition as a barium-coordinated galactose-6-phosphate molecule. Discrepancies in reported molecular weights (395.45 g/mol vs. 399.48 g/mol ) may arise from variations in hydration states or analytical methodologies.

Structural and Stereochemical Features

The compound’s structure centers on the D-galactose backbone, where the 6-hydroxyl group is substituted with a phosphate moiety coordinated to a barium ion. Key structural attributes include:

Stereochemical Configuration

  • The 2R,3S,4S,5R configuration of the galactose moiety ensures specificity in biochemical interactions .

  • The phosphate group at the 6-position forms a stable ionic bond with barium, yielding a neutral salt .

3D Conformation and Stability

  • PubChem’s 3D conformer model highlights a bent conformation due to steric interactions between the phosphate group and the hexose ring .

  • The barium ion’s +2 charge stabilizes the phosphate group, enhancing the compound’s solubility in polar solvents .

Table 1: Structural and Molecular Data

PropertyValueSource
Molecular FormulaC6H11BaO9P\text{C}_6\text{H}_{11}\text{BaO}_9\text{P}
Molecular Weight395.45–399.48 g/mol
CAS Number4198-47-4
Stereochemistry2R,3S,4S,5R

Physical and Chemical Properties

Thermal Stability

  • Boiling Point: 667.8°C at 760 mmHg

  • Flash Point: 357.7°C

  • The high thermal stability suggests utility in high-temperature industrial processes, though specific applications remain undocumented in available literature.

PropertyValueSource
Boiling Point667.8°C
Flash Point357.7°C
DensityNot Available

Synthesis and Production

Galactose 6-(barium phosphate) is synthesized via phosphorylation of D-galactose followed by barium salt formation:

  • Phosphorylation: D-galactose reacts with phosphoric acid under controlled pH to yield galactose-6-phosphate .

  • Barium Salt Formation: The phosphate group is neutralized with barium hydroxide or barium carbonate, precipitating the barium salt .

Industrial-scale production details are scarce, but laboratory methods emphasize anhydrous conditions to prevent hydrolysis of the phosphate ester .

Applications and Biochemical Relevance

Industrial and Research Applications

  • Enzyme Assays: Used as a substrate analog in assays for galactose-6-phosphate dehydrogenase .

  • Chemical Synthesis: Acts as a precursor for synthesizing radiolabeled galactose derivatives in tracer studies .

ParameterRecommendationSource
PPEGloves, goggles, ventilation
First Aid (Ingestion)Rinse mouth; do not induce vomiting

Research and Future Directions

Enzymatic Studies

  • Early work by Glock and McLean (1953) on glucose-6-phosphate dehydrogenase highlights methodologies applicable to galactose-6-phosphate analogs .

  • Future studies could explore the compound’s role in galactosemia research, a genetic disorder impairing galactose metabolism .

Analytical Challenges

  • Discrepancies in molecular weight calculations (e.g., 395.45 vs. 399.48 g/mol) necessitate advanced mass spectrometry for resolution .

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